molecular formula C22H28N2O2 B15018783 N'-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide

N'-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide

Katalognummer: B15018783
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: WSPFEIJIJGGEDQ-PTGBLXJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a benzohydrazide moiety through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 2-(octyloxy)benzaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-[2-(Methoxy)phenyl]methylidene]benzohydrazide
  • N’-[(E)-[2-(Ethoxy)phenyl]methylidene]benzohydrazide
  • N’-[(E)-[2-(Butoxy)phenyl]methylidene]benzohydrazide

Uniqueness

N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the octyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for enhanced interaction with lipid membranes. This makes it distinct from other similar compounds with shorter alkoxy chains.

Eigenschaften

Molekularformel

C22H28N2O2

Molekulargewicht

352.5 g/mol

IUPAC-Name

N-[(E)-(2-octoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H28N2O2/c1-2-3-4-5-6-12-17-26-21-16-11-10-15-20(21)18-23-24-22(25)19-13-8-7-9-14-19/h7-11,13-16,18H,2-6,12,17H2,1H3,(H,24,25)/b23-18+

InChI-Schlüssel

WSPFEIJIJGGEDQ-PTGBLXJZSA-N

Isomerische SMILES

CCCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2

Kanonische SMILES

CCCCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.